REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[CH:5][C:6](N)=[C:7]([CH2:9][C:10]([OH:12])=[O:11])[CH:8]=1)[CH3:2].N([O-])=O.[Na+].[I-:18].[K+]>O.Cl>[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([I:18])=[C:7]([CH2:9][C:10]([OH:12])=[O:11])[CH:8]=1)[CH3:2] |f:1.2,3.4|
|
Name
|
|
Quantity
|
53.7 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=CC(=C(C1)CC(=O)O)N
|
Name
|
|
Quantity
|
22.2 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0°
|
Type
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TEMPERATURE
|
Details
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while maintaining the temperature at 0-2°
|
Type
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ADDITION
|
Details
|
is added dropwise over 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
at 0-2°
|
Type
|
CUSTOM
|
Details
|
the temperature below 10° C
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
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EXTRACTION
|
Details
|
The mixture is extracted with ethyl acetate and ether (1:1 mixture, 4×300 ml)
|
Type
|
WASH
|
Details
|
the organic layer is then washed first with a 30% aqueous solution of sodium thiosulfite
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
This solution is washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue is treated with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=CC(=C(C1)CC(=O)O)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |